molecular formula C10H6Cl2N2O B12425200 1-Phenyl-4,5-dichloro-6-pyridazone-d5

1-Phenyl-4,5-dichloro-6-pyridazone-d5

Cat. No.: B12425200
M. Wt: 246.10 g/mol
InChI Key: VKWCOHVAHQOJGU-RALIUCGRSA-N
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Description

4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 is a deuterated derivative of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one. This compound belongs to the pyridazinone class, which is known for its diverse pharmacological activities. The incorporation of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorinated pyridazine and phenyl precursors.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while reduction can produce different reduced derivatives.

Scientific Research Applications

4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazin-3(2H)-one: The non-deuterated version of the compound.

    4,5-Dichloro-2-methylpyridazin-3(2H)-one: A similar compound with a methyl group instead of a phenyl group.

    4,5-Dichloro-2-phenylpyridazin-3(2H)-thione: A thione derivative with sulfur replacing the oxygen atom.

Uniqueness

The incorporation of deuterium in 4,5-Dichloro-2-phenylpyridazin-3(2H)-one-d5 enhances its stability and can alter its metabolic profile, making it unique compared to its non-deuterated counterparts

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

246.10 g/mol

IUPAC Name

4,5-dichloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one

InChI

InChI=1S/C10H6Cl2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D

InChI Key

VKWCOHVAHQOJGU-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl

Origin of Product

United States

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